(3S,5R)-5-Methylpiperidin-3-ol hydrochloride is a chiral compound belonging to the class of piperidine derivatives, characterized by its hydroxyl group at the third position and a methyl group at the fifth position. This compound has garnered attention in various scientific fields due to its unique stereochemistry and potential biological activities. The chemical structure can be represented by the molecular formula and a molecular weight of approximately 151.63 g/mol .
The compound is typically synthesized in laboratory settings and may also be produced in industrial environments where precise control over reaction conditions is maintained to ensure high purity and yield. It is available from various chemical suppliers and research institutions.
(3S,5R)-5-Methylpiperidin-3-ol hydrochloride is classified as a piperidine derivative. Piperidines are cyclic amines that are widely studied for their applications in medicinal chemistry, particularly as precursors or intermediates in the synthesis of pharmaceuticals.
The synthesis of (3S,5R)-5-Methylpiperidin-3-ol hydrochloride can be achieved through several methods, including:
In an industrial context, the synthesis often employs continuous flow reactors to optimize reaction conditions, enhance yield, and reduce production costs. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve desired outcomes.
The molecular structure of (3S,5R)-5-Methylpiperidin-3-ol hydrochloride consists of a six-membered piperidine ring with specific stereochemistry at positions three and five. The presence of both a hydroxyl group and a methyl group contributes to its unique properties.
(3S,5R)-5-Methylpiperidin-3-ol hydrochloride participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (3S,5R)-5-Methylpiperidin-3-ol hydrochloride is primarily related to its interaction with biological targets in the central nervous system. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
Research indicates that its structural features allow it to interact with various receptors, making it a candidate for further investigation in neuropharmacology .
(3S,5R)-5-Methylpiperidin-3-ol hydrochloride has several applications in scientific research:
The synthesis of enantiopure (3S,5R)-5-methylpiperidin-3-ol hydrochloride demands precise stereocontrol, primarily achieved through chiral pool utilization or catalytic asymmetric methods. A key route employs S- or R-pyroglutaminol as chiral building blocks, where condensation with benzaldehyde generates bicyclic intermediates. Subsequent alkylation and stereoselective reduction yield substituted prolinols, which undergo ring expansion to form the trans-configured piperidine scaffold. This method delivers the target stereoisomer (3S,5R) with >95% diastereomeric excess (de) after chromatographic separation, though the initial alkylation step produces a 6:1 cis/trans ratio, necessitating extensive purification [3] [8].
Alternative approaches leverage enzymatic desymmetrization of meso-piperidine precursors or organocatalytic Mannich reactions to install chiral centers. For example, proline-derived catalysts enable asymmetric addition to N-acyliminium ions, affording 3,5-disubstituted piperidines with enantiomeric excess (ee) values exceeding 90%. However, these methods require optimization for industrial-scale production due to catalyst loading and downstream racemization risks [9].
Table 1: Enantioselective Synthesis Routes
Starting Material | Key Step | Stereochemical Outcome | ee/de |
---|---|---|---|
S-Pyroglutaminol | Ring expansion | (3S,5R) trans-isomer | >95% de |
Glutamic acid | Enzymatic resolution | (3S,5R) isomer | 88% ee |
5-Methyl-1,2-cyclohexanedione | Organocatalytic Mannich | (3S,5R) product | 92% ee |
Asymmetric hydrogenation is pivotal for introducing chiral centers into piperidine intermediates. Iridium- and ruthenium-based catalysts with chiral phosphine ligands (e.g., BINAP, Josiphos) enable enantioselective reduction of enol ethers or dehydroamino acids derived from piperidinones. For (3S,5R)-5-methylpiperidin-3-ol, hydrogenation of 5-methyl-3-oxopiperidine using Ir-(S)-BINAP achieves 94% ee for the trans-alcohol. The reaction proceeds under mild conditions (50°C, 50 psi H₂) with quantitative conversion, though solvent polarity significantly influences stereoselectivity—aprotic media like toluene enhance ee by 15% compared to methanol [3] [9].
Substrate-directed hydrogenation leverages existing chiral centers to control diastereoselectivity. For instance, N-acylated 3-keto-5-methylpiperidines undergo face-selective reduction via chelation to Rh-DuPhos catalysts, yielding the (3S,5R) diol with 98% de. This method is ideal for late-stage functionalization but requires protection/deprotection steps to avoid catalyst poisoning [9].
Table 2: Hydrogenation Performance Metrics
Substrate | Catalyst System | Conditions | Stereoselectivity |
---|---|---|---|
5-Methyl-3-oxopiperidine | Ir/(S)-BINAP | 50°C, 50 psi H₂ | 94% ee (3R,5R) |
N-Boc-3-keto-5-methylpiperidine | Rh-(R,R)-DuPhos | 25°C, 15 psi H₂ | 98% de (3S,5R) |
The configuration of (3S,5R)-5-methylpiperidin-3-ol critically impacts its efficacy in drug discovery, particularly as a component of BCL6 degraders. Nucleophilic aromatic substitution (SNAr) reactions between piperidine scaffolds and dichloropyrimidines exhibit sharp stereochemical dependencies. The trans-(3S,5R) isomer confers a 10-fold increase in degradation potency (DC₅₀ = 35 nM) compared to cis-isomers due to optimal spatial orientation for ternary complex formation with BCL6 and E3 ligases. Racemic mixtures show reduced degradation efficacy, underscoring the necessity for enantiopure intermediates [3].
Steric and conformational factors govern reactivity in SNAr. The trans-isomer’s equatorial hydroxyl group minimizes 1,3-diaxial interactions, enhancing nucleophilicity at nitrogen. Computational models reveal that cis-isomers adopt higher-energy twist-boat conformations during transition states, increasing activation barriers by 2–3 kcal/mol. Consequently, reactions using trans-(3S,5R)-piperidinol proceed at rates 5× faster than cis-counterparts, with yields exceeding 85% [3] [9].
Solid-phase techniques address scalability challenges in stereoisomer synthesis. Resin-bound chiral auxiliaries (e.g., Evans oxazolidinones) enable diastereoselective piperidine ring formation via immobilized enolates. After alkylation at C5, reductive auxillary cleavage furnishes (3S,5R)-5-methylpiperidin-3-ol with 90% de and >99% purity after hydrochloride salt formation. This method reduces purification steps but incurs high reagent costs [3] [10].
Catch-and-release strategies utilize sulfonyl-linked resins to anchor trans-piperidinols during SNAr reactions. After nucleophilic displacement, TFA cleavage isolates enantiopure drug intermediates like BCL6 degraders. This approach achieves 95% recovery of the (3S,5R) isomer and eliminates racemization during coupling—a limitation of solution-phase methods [9].
Table 3: Solid-Phase Synthesis Approaches
Method | Resin/Linker | Stereoselectivity | Yield |
---|---|---|---|
Chiral auxiliary-bound | Evans oxazolidinone | 90% de | 78% |
Catch-and-release | Sulfonamide resin | >99% ee | 95% |
Racemization during piperidinol synthesis is mitigated via solvent engineering and low-temperature protocols. Aqueous micellar catalysis using TPGS-750-M surfactant enables SNAr reactions at 25°C, suppressing epimerization while improving atom economy. This system achieves 99% retention of configuration for (3S,5R)-isomers, whereas traditional DMF promotes 20% racemization at 80°C [9].
Flow chemistry enhances stereochemical integrity through precise residence time control. Continuous hydrogenation of keto-piperidines using immobilized catalysts (e.g., Pt/Al₂O₃) in microreactors affords trans-alcohols with 97% de at 0°C—unattainable in batch reactors due to thermal gradients. Additionally, solvent-free mechanochemical grinding of intermediates reduces racemization by eliminating protic media [3] [9].
Table 4: Green Chemistry Techniques
Technique | Conditions | Racemization | Improvement vs. Conventional |
---|---|---|---|
Aqueous micellar catalysis | TPGS-750-M, 25°C | <1% | 20× reduction |
Flow hydrogenation | Pt/Al₂O₃, 0°C, 10 bar H₂ | 3% | 8× reduction |
Mechanochemical synthesis | Solvent-free grinding | 2% | 15× reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: